molecular formula C23H21N7O5S B2682699 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-83-0

4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2682699
CAS RN: 872995-83-0
M. Wt: 507.53
InChI Key: SUTWRUTWUPKIQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a nitro group, a methoxy group, and a 1,2,4-triazolo[4,3-b]pyridazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core 1,2,4-triazolo[4,3-b]pyridazine ring, followed by various substitutions to add the other functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the nitro group is typically a good leaving group, while the amide could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide would likely make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has demonstrated the synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities. These compounds, characterized by techniques such as IR, NMR, and mass spectrometry, have shown potential in combating microbial infections and oxidative stress. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities, highlighting the therapeutic potential of such compounds in infectious disease management (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiproliferative Activity

The antiproliferative effects of triazolopyridazine derivatives against various cancer cell lines have been explored, underscoring the importance of these compounds in cancer research. Ilić et al. (2011) reported on the synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which exhibited inhibitory effects on endothelial and tumor cell proliferation (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Synthesis Methodologies

Significant advancements have been made in the synthesis methodologies of triazolopyridazin and related derivatives. For example, the synthesis of thienopyrimidine derivatives and their antimicrobial evaluation highlight the innovative approaches to creating compounds with potential therapeutic applications. These methodologies not only provide a pathway to novel compounds but also contribute to the broader field of medicinal chemistry by offering new synthetic routes (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Future Directions

Compounds with similar structures are often studied for their potential medicinal properties. Therefore, future research could potentially explore the biological activity of this compound .

properties

IUPAC Name

4-methoxy-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O5S/c1-35-18-7-5-15(6-8-18)23(32)24-12-11-20-27-26-19-9-10-22(28-29(19)20)36-14-21(31)25-16-3-2-4-17(13-16)30(33)34/h2-10,13H,11-12,14H2,1H3,(H,24,32)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTWRUTWUPKIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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